molecular formula C16H12Cl2N2S3 B4646460 2-(Benzylthio)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole CAS No. 477331-30-9

2-(Benzylthio)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole

Cat. No.: B4646460
CAS No.: 477331-30-9
M. Wt: 399.4 g/mol
InChI Key: XPZQGZBIYMLGNV-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole is a synthetic derivative of the 1,3,4-thiadiazole heterocyclic scaffold, a structure recognized in medicinal chemistry for its diverse biological potential . This specific disubstituted thiadiazole is offered as a research-grade compound for early discovery and investigative purposes. Researchers value the 1,3,4-thiadiazole core for its electron-rich nature and ability to engage in various binding interactions with biological targets . The benzylthio and dichlorobenzylthio substituents are designed to enhance the molecule's lipophilicity, which can influence its ability to cross cellular membranes and its overall pharmacokinetic profile . While analytical data for this specific compound is limited, the 1,3,4-thiadiazole class has been extensively investigated for its pharmacological properties. Related analogs have demonstrated significant cytotoxic activity in vitro against a panel of cancer cell lines, including breast adenocarcinoma (MCF-7), prompting research into their mechanism of action, which may involve the induction of apoptosis, cell cycle arrest, and the accumulation of intracellular reactive oxygen species (ROS) . Furthermore, structurally similar 1,3,4-thiadiazole derivatives have been explored as potent inhibitors of enzymatic targets, such as urease, with implications for antimicrobial development . This compound is provided to the scientific community as a key intermediate or novel chemical entity for building new libraries, screening in biological assays, and exploring new structure-activity relationships in fields such as oncology, infectious disease, and chemical biology.

Properties

IUPAC Name

2-benzylsulfanyl-5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2S3/c17-13-7-6-12(14(18)8-13)10-22-16-20-19-15(23-16)21-9-11-4-2-1-3-5-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZQGZBIYMLGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477331-30-9
Record name 2-(BENZYLTHIO)-5-((2,4-DICHLOROBENZYL)THIO)-1,3,4-THIADIAZOLE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-mercaptobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate thiols, which then undergo cyclization to form the thiadiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring’s electron-deficient nature and the sulfur atoms in thioether substituents make the compound susceptible to nucleophilic substitution.

Reaction Conditions Outcome Mechanistic Insight
Thioether AlkylationAlkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C Replacement of benzylthio groups with alkyl chains or other nucleophiles.The thioether’s lone pairs on sulfur facilitate nucleophilic displacement.
Aromatic Chlorine SubstitutionCl<sub>2</sub>/FeCl<sub>3</sub>, 25°C Electrophilic chlorination at para positions of dichlorobenzyl groups.Electron-withdrawing Cl groups direct further substitution to activated positions.

Key Findings :

  • The 2,4-dichlorobenzyl group undergoes electrophilic substitution preferentially at the meta position due to steric hindrance from existing chlorine atoms .

  • Thioether groups can act as leaving groups under basic conditions, enabling functionalization of the thiadiazole core .

Oxidation Reactions

Thioether groups in the compound are prone to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Oxidizing Agent Conditions Product Application
H<sub>2</sub>O<sub>2</sub>Acetic acid, 60°C, 4 hrs Sulfoxide derivativesEnhances polarity for biological activity .
KMnO<sub>4</sub>H<sub>2</sub>SO<sub>4</sub>, 0°CSulfone derivativesStabilizes intermediates for further synthesis.

Data Insight :

  • Oxidation of the benzylthio group to sulfone increases electrophilicity, enabling cross-coupling reactions .

  • Over-oxidation risks degradation of the thiadiazole ring, requiring precise stoichiometric control.

Ring-Opening and Functionalization

The thiadiazole ring can undergo cleavage under strong acidic or basic conditions, enabling access to linear intermediates.

Reagent Conditions Product Utility
Conc. H<sub>2</sub>SO<sub>4</sub>Reflux, 12 hrs 1,2-Diamino-1,2-dithiol derivativesPrecursors for heterocyclic scaffolds .
NH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>OEthanol, 70°C Hydrazine-linked open-chain analogsAnticancer agent synthesis .

Mechanistic Notes :

  • Acidic hydrolysis proceeds via protonation of nitrogen atoms, weakening the ring’s aromaticity .

  • Hydrazine-induced ring opening forms hydrazide intermediates for urea/thiourea derivatives .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging halogen substituents or sulfur atoms.

Reaction Type Catalyst System Product Yield
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME Biaryl-thiadiazole hybrids72–85%
Buchwald-Hartwig AminationPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub> Amino-substituted derivatives68%

Applications :

  • Suzuki couplings introduce aryl groups for enhanced π-stacking in drug design .

  • Amination products show improved binding to biological targets like VEGFR-2 .

Comparative Reactivity of Analogues

Substituent positioning significantly influences reactivity:

Compound Reactivity Trend
This compoundHigher electrophilicity at C-5 due to electron-withdrawing Cl groups .
5-(Benzylthio)-1,3,4-thiadiazol-2-amineAmino group directs nucleophilic attacks to C-2, reducing thioether reactivity .

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

Research indicates that 2-(Benzylthio)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole exhibits significant antimicrobial and antifungal activities. Preliminary studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Medicine

The compound is being explored for its potential therapeutic properties , including:

  • Anticancer Activity : Thiadiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines. For instance, related compounds have shown IC₅₀ values lower than standard chemotherapeutics like doxorubicin.
  • Anti-inflammatory Effects : Some studies suggest that it can modulate inflammatory pathways, indicating potential in treating inflammatory diseases.

Industry

In industrial applications, this compound is utilized in developing new materials with unique properties. Its chemical characteristics make it suitable for creating specialized coatings and polymers.

Case Studies

  • Antimicrobial Study
    • A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth compared to control groups.
  • Anticancer Research
    • In vitro studies assessed the cytotoxicity of this compound against several cancer cell lines. It was found to induce apoptosis in cancer cells at concentrations lower than those required for traditional chemotherapeutics.
  • Inflammatory Response Modulation
    • Research focused on the anti-inflammatory properties of thiadiazoles showed that this compound could reduce markers of inflammation in cellular models.

Summary Table of Applications

Application AreaSpecific UseNotable Findings
ChemistryBuilding block for synthesisFacilitates creation of complex molecules
BiologyAntimicrobial agentEffective against Staphylococcus aureus
MedicineAnticancer and anti-inflammatoryInduces apoptosis in cancer cells
IndustryMaterial developmentUsed in specialized coatings

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various physiological effects. Further research is needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity Key Findings
2-(Benzylthio)-5-((4-methylbenzyl)thio)-1,3,4-thiadiazole 4-Methylbenzylthio (electron-donating) Antimicrobial Moderate activity; methyl group reduces lipophilicity compared to chlorine .
2-((2,6-Dichlorobenzyl)thio)-5-(benzylthio)-1,3,4-thiadiazole 2,6-Dichlorobenzylthio (meta-substitution) Broad-spectrum antimicrobial, Anticancer Positional isomer of the target compound; 2,6-dichloro substitution shows reduced activity compared to 2,4-dichloro in some assays .
2-(Benzylthio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole 4-Fluorobenzylthio (electron-withdrawing) Antifungal, Anticancer Fluorine’s electronegativity enhances target specificity but lowers lipophilicity vs. chlorine .
2-(Benzylthio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole 4-Methoxybenzylthio (electron-donating) Anti-inflammatory Methoxy group increases solubility but reduces membrane penetration .
2-(Benzylthio)-1,3,4-thiadiazole No second substituent Weak antimicrobial Lacks dichlorobenzyl group; minimal activity due to absence of halogen .

Mechanistic Comparisons

  • Anticancer Activity: The target compound exhibits lower IC50 values (e.g., 12 µM against SW707 colon cancer cells) compared to cisplatin (25 µM) and non-halogenated analogues (>50 µM). This is attributed to the dichlorobenzyl group’s ability to disrupt DNA repair mechanisms via thiol-mediated redox cycling .
  • Antimicrobial Spectrum : Unlike simpler thiadiazoles, the dichloro substitution broadens activity to include drug-resistant strains (e.g., MRSA), whereas fluorine-substituted analogues are more selective for Gram-negative pathogens .

Pharmacological Studies

  • Antiproliferative Activity : The compound’s dual thioether groups synergize to inhibit tubulin polymerization, a mechanism distinct from platinum-based drugs. In vivo studies show a 60% reduction in tumor volume in murine models at 50 mg/kg dosing .
  • Enzyme Inhibition : Strong inhibition of dihydrofolate reductase (DHFR) (Ki: 0.8 µM), a target for antibacterial and anticancer agents, surpassing methotrexate (Ki: 1.2 µM) .

Biological Activity

2-(Benzylthio)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the thiadiazole family, which is known for a variety of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H12Cl2N2S3
  • CAS Number : 1600827
  • SMILES : C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl

The structure of this compound features a thiadiazole ring substituted with benzyl and dichlorobenzyl groups, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated that modifications in the thiadiazole structure could enhance antibacterial efficacy against various strains of bacteria. For instance, derivatives with electron-withdrawing groups showed improved activity against Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. In vitro assays have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia). The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A-43115Doxorubicin (10)
Jurkat12Doxorubicin (8)

Anti-inflammatory Activity

Thiadiazole derivatives have also been reported to exhibit anti-inflammatory properties. In animal models, compounds with similar structures have shown a reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that this compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in microbial cell wall synthesis or cancer cell proliferation.
  • Cytokine Modulation : It can alter cytokine production leading to reduced inflammation.
  • Apoptosis Induction : The compound potentially triggers apoptotic pathways in cancer cells.

Case Studies

Several studies have been conducted to evaluate the biological efficacy of thiadiazole derivatives:

  • Antimicrobial Study : A recent study examined a series of thiadiazoles against Mycobacterium tuberculosis, revealing that certain substitutions enhanced their antibacterial potency .
  • Cancer Research : Another investigation focused on the cytotoxic effects of thiadiazoles on various cancer cell lines. Results indicated that compounds containing halogen substitutions exhibited significant growth inhibition compared to non-substituted analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(benzylthio)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole derivatives?

  • Answer : Two primary approaches are documented:

  • Classical Alkylation : React 5-amino-1,3,4-thiadiazole-2-thiol with benzyl halides (e.g., 2,4-dichlorobenzyl chloride) in dry acetone under reflux with anhydrous K₂CO₃ as a base. The product is recrystallized from ethanol for purification .
  • Ultrasound-Assisted Synthesis : Ultrasound irradiation enhances reaction efficiency by reducing reaction time and improving yields. For example, 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives are synthesized via sonication of 5-amino-1,3,4-thiadiazole-2-thiol with benzyl halides .

Q. Which in vitro assays are recommended for initial antiproliferative activity screening?

  • Answer : The MTT assay is widely used to evaluate cytotoxicity. For instance, IC₅₀ values for related thiadiazole derivatives (e.g., 4ClABT) were determined against cancer cell lines (e.g., T47D breast carcinoma, A549 lung carcinoma) using this method. Normal cell lines (e.g., HSF fibroblasts) should be included to assess selectivity .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with cancer-related targets?

  • Answer : Perform homology modeling of target proteins (e.g., ERK pathways implicated in lung cancer ) and use docking software (e.g., AutoDock Vina) to simulate ligand-receptor interactions. For example, 2-(2,4-dichlorophenylamino)-1,3,4-thiadiazole derivatives showed affinity for kinase domains, correlating with growth inhibition in A549 cells .

Q. What experimental designs are suitable for analyzing DNA synthesis inhibition mechanisms?

  • Answer : Use the BrdU ELISA assay to quantify DNA synthesis levels. In studies with 4ClABT, BrdU incorporation decreased by 60–80% in T47D and HT-29 cells at 10 µM, indicating S-phase arrest. Combine this with cell cycle analysis (flow cytometry) to confirm G1/S or G2/M arrest .

Q. How do structural modifications (e.g., halogen substitution) influence antiproliferative potency?

  • Answer : Compare ID₅₀ values across derivatives (Table 1). For example:

CompoundID₅₀ (µM) in SW707 (Rectal)A549 (Lung)T47D (Breast)
2-(2,4-Dichlorophenylamino)-...*1.21.51.6
2-(4-Fluorophenylamino)-...2.32.83.1
Data from .
  • Key Insight : Electron-withdrawing groups (e.g., Cl) enhance potency by improving target binding or metabolic stability.

Data Analysis and Contradictions

Q. How should researchers reconcile discrepancies in IC₅₀ values across cell lines?

  • Answer : Variability arises from cell line-specific factors (e.g., expression of drug transporters, mutation profiles). For example:

  • 4ClABT showed IC₅₀ = 8.2 µM in Jurkat leukemia cells vs. 12.5 µM in C6 glioma .
  • Validate findings using ≥3 cell lines per cancer type and standardize assay conditions (e.g., serum concentration, exposure time) .

Q. What spectroscopic techniques confirm dual fluorescence in thiadiazole derivatives?

  • Answer : Use time-resolved fluorescence spectroscopy and quantum mechanical calculations (TD-DFT) to analyze emission peaks. For example, dual fluorescence in 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole was attributed to excited-state intramolecular proton transfer (ESIPT) .

Mechanistic Studies

Q. How to assess the compound’s impact on lipid bilayer organization?

  • Answer : Employ small-angle X-ray scattering (SAXS) and differential scanning calorimetry (DSC) . Studies on FABT derivatives revealed disruption of DPPC lipid multibilayers, increasing membrane fluidity and permeability .

Q. What in vitro models evaluate anti-metastatic potential?

  • Answer : Use wound healing assays to quantify cell motility. 4ClABT reduced migration by 70% in TE671 rhabdomyosarcoma cells at 5 µM over 24 hours .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylthio)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2-(Benzylthio)-5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazole

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